molecular formula C7H6O B093546 Tetracyclo[3.2.0.02,7.04,6]heptan-3-one CAS No. 1072-92-0

Tetracyclo[3.2.0.02,7.04,6]heptan-3-one

Cat. No. B093546
CAS RN: 1072-92-0
M. Wt: 106.12 g/mol
InChI Key: BYUGRALWTPEHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, also known as TCH, is an organic compound with a unique molecular structure. It has been the subject of extensive scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been studied for its potential applications in the development of new materials, such as polymers and liquid crystals. In organic synthesis, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-Alzheimer's disease effects. In cancer cells, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In inflammation, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to inhibit the production of various inflammatory cytokines, which can reduce inflammation. In Alzheimer's disease, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to improve cognitive function and memory, which can reduce the symptoms of the disease.

Advantages and Limitations for Lab Experiments

Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for research purposes. Another advantage is that it has a unique molecular structure, which makes it useful for studying various chemical reactions and mechanisms. One limitation is that it can be unstable and reactive, which can make it difficult to handle and store. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one. One direction is to further investigate its potential applications in pharmaceuticals, materials science, and organic synthesis. Another direction is to study its mechanism of action in more detail, which can lead to the development of new drugs and therapies. Additionally, future research could focus on improving the stability and reactivity of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, which can make it more useful for lab experiments. Finally, future research could explore the potential toxic effects of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one at low concentrations, which can provide important information for its safe use in various applications.
Conclusion:
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one is a unique organic compound that has been the subject of extensive scientific research. It has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has various biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for its study, which can lead to the development of new drugs and therapies.

Synthesis Methods

Tetracyclo[3.2.0.02,7.04,6]heptan-3-one can be synthesized through various methods, including the Diels-Alder reaction and the Nazarov cyclization reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, the diene is a cyclopentadiene derivative, and the dienophile is an aldehyde. The Nazarov cyclization reaction involves the reaction of a divinyl ketone with a Lewis acid catalyst to form a cyclopentenone derivative, which can be further converted into Tetracyclo[3.2.0.02,7.04,6]heptan-3-one through a series of reactions.

properties

CAS RN

1072-92-0

Product Name

Tetracyclo[3.2.0.02,7.04,6]heptan-3-one

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

tetracyclo[3.2.0.02,7.04,6]heptan-3-one

InChI

InChI=1S/C7H6O/c8-7-5-1-2(5)4-3(1)6(4)7/h1-6H

InChI Key

BYUGRALWTPEHMX-UHFFFAOYSA-N

SMILES

C12C3C1C(=O)C4C2C34

Canonical SMILES

C12C3C1C(=O)C4C2C34

Origin of Product

United States

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